REACTION_SMILES
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[Br:1][CH2:2][c:3]1[n:4][o:5][c:6](-[c:8]2[c:9]([N:14]([C:15](=[O:16])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[C:22](=[O:23])[O:24][C:25]([CH3:26])([CH3:27])[CH3:28])[n:10][cH:11][cH:12][cH:13]2)[cH:7]1.[C:100]([O-:101])(=[O:102])[CH3:103].[C:105]([O-:106])(=[O:107])[CH3:108].[CH3:110][CH2:111][O:112][C:113](=[O:114])[CH3:115].[CH3:116][c:117]1[cH:118][cH:119][cH:120][cH:121][cH:122]1.[CH3:73][c:74]1[cH:75][c:76](-[c:77]2[c:78]([N:79]([C:80]([O:81][C:82]([CH3:83])([CH3:84])[CH3:85])=[O:86])[C:87]([O:88][C:89]([CH3:90])([CH3:91])[CH3:92])=[O:93])[n:94][cH:95][cH:96][cH:97]2)[o:98][n:99]1.[K+:51].[K+:52].[K+:53].[OH2:109].[P:46]([O-:47])([O-:48])([O-:49])=[O:50].[Pd+2:104].[c:54]1([P:55]([c:56]2[cH:57][cH:58][cH:59][cH:60][cH:61]2)[c:62]2[cH:63][cH:64][cH:65][cH:66][cH:67]2)[cH:68][cH:69][cH:70][cH:71][cH:72]1.[n:29]1[c:30]([O:35][CH2:36][c:37]2[cH:38][cH:39][c:40]([B:43]([OH:44])[OH:45])[cH:41][cH:42]2)[cH:31][cH:32][cH:33][cH:34]1>>[CH2:2]([c:3]1[n:4][o:5][c:6](-[c:8]2[c:9]([N:14]([C:15](=[O:16])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[C:22](=[O:23])[O:24][C:25]([CH3:26])([CH3:27])[CH3:28])[n:10][cH:11][cH:12][cH:13]2)[cH:7]1)[c:40]1[cH:39][cH:38][c:37]([CH2:36][O:35][c:30]2[n:29][cH:34][cH:33][cH:32][cH:31]2)[cH:42][cH:41]1
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Name
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CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)c1ncccc1-c1cc(CBr)no1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)c1ncccc1-c1cc(CBr)no1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cc1ccccc1
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Name
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Cc1cc(-c2cccnc2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)on1
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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Cc1cc(-c2cccnc2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)on1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=P([O-])([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Pd+2]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
Name
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OB(O)c1ccc(COc2ccccn2)cc1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OB(O)c1ccc(COc2ccccn2)cc1
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Name
|
|
Type
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product
|
Smiles
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CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)c1ncccc1-c1cc(Cc2ccc(COc3ccccn3)cc2)no1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |